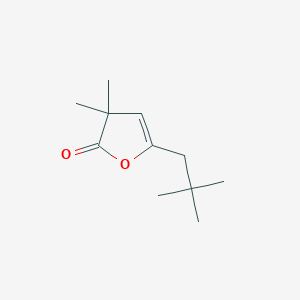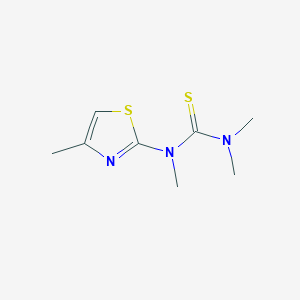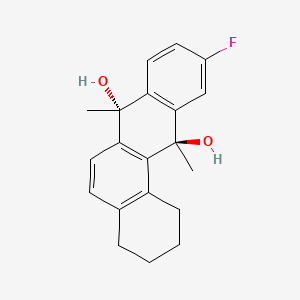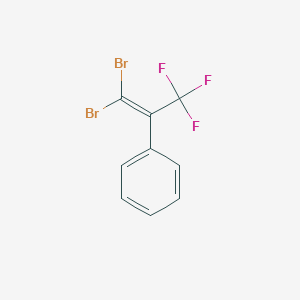
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene: is an organic compound with the molecular formula C9H5Br2F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene typically involves the reaction of benzene with 1,1-dibromo-3,3,3-trifluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic aromatic substitution. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure the consistent quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. Fluorinated compounds often exhibit unique interactions with biological systems, making them candidates for drug development and biochemical studies.
Industry: In the industrial sector, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is used in the manufacture of specialty chemicals and advanced materials. Its properties are leveraged to create products with enhanced performance characteristics, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (bromine and fluorine) on the molecule influences its reactivity and interaction with other chemical species. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)naphthalene
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)pyrrolidine
- 2-Bromo-3,3,3-trifluoropropene
Comparison: Compared to these similar compounds, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms on the same molecule. This dual halogenation imparts distinct reactivity and chemical properties, making it a versatile compound for various applications. The presence of the benzene ring also contributes to its stability and potential for further functionalization.
Eigenschaften
CAS-Nummer |
103670-60-6 |
|---|---|
Molekularformel |
C9H5Br2F3 |
Molekulargewicht |
329.94 g/mol |
IUPAC-Name |
(1,1-dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H5Br2F3/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
JWLYOOQGGZZZPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(Br)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


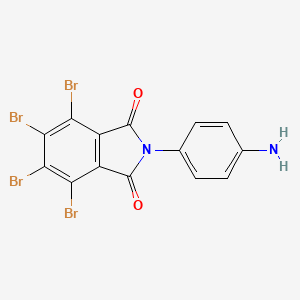
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)


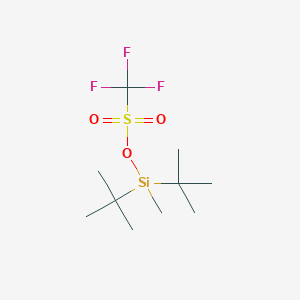
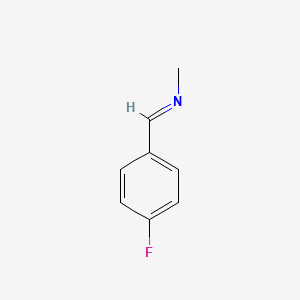
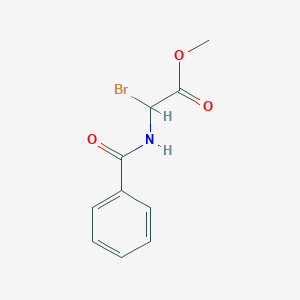
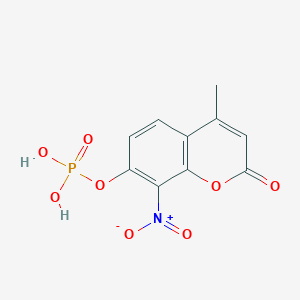

![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
